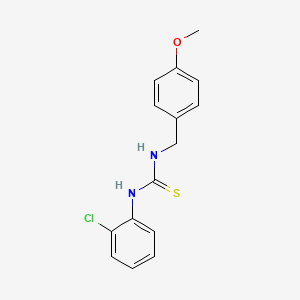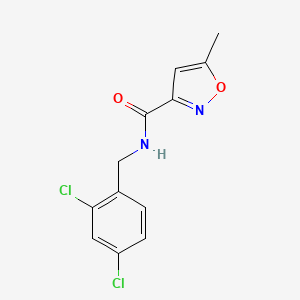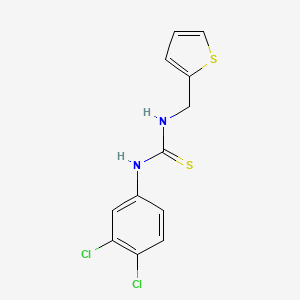
N-(2-chlorophenyl)-N'-(4-methoxybenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-N'-(4-methoxybenzyl)thiourea, also known as CMPT, is a synthetic compound that has garnered interest in scientific research due to its potential therapeutic applications. CMPT belongs to a class of compounds known as thioureas, which have been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N'-(4-methoxybenzyl)thiourea is not fully understood, but it has been proposed that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival pathways. Additionally, it has been suggested that N-(2-chlorophenyl)-N'-(4-methoxybenzyl)thiourea may induce oxidative stress and disrupt mitochondrial function in cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(4-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, it has been found to exhibit anti-inflammatory and antioxidant properties. It has also been shown to modulate the immune system by increasing the production of cytokines, which are involved in immune responses.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chlorophenyl)-N'-(4-methoxybenzyl)thiourea in lab experiments is its relatively low toxicity compared to other anticancer agents. However, its solubility in aqueous solutions is limited, which may pose challenges in certain experiments. Additionally, further studies are needed to determine its efficacy and safety in vivo.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-N'-(4-methoxybenzyl)thiourea. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in animal models. Finally, there is potential for the development of N-(2-chlorophenyl)-N'-(4-methoxybenzyl)thiourea-based therapeutics for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-N'-(4-methoxybenzyl)thiourea involves the reaction of 2-chloroaniline with 4-methoxybenzyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is purified via recrystallization and characterized using spectroscopic techniques.
Scientific Research Applications
N-(2-chlorophenyl)-N'-(4-methoxybenzyl)thiourea has been studied for its potential use as an anticancer agent. In vitro studies have shown that N-(2-chlorophenyl)-N'-(4-methoxybenzyl)thiourea inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-19-12-8-6-11(7-9-12)10-17-15(20)18-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRGOWFJOUTHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200502 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Chlorophenyl)-3-(4-methoxybenzyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5741739.png)



![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]piperidine](/img/structure/B5741778.png)


![N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5741796.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5741804.png)
![2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide](/img/structure/B5741813.png)
